BenchChemオンラインストアへようこそ!

4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

Epigenetics SMYD3 inhibition Structure-activity relationship

4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide (CAS 2097888-76-9) is a chiral pyrrolidine-2-one (γ-lactam) derivative within the broader pyrrolidine-3-carboxamide class. Its structure, with the molecular formula C14H19N3O2 and a molecular weight of 261.32 g/mol, features a tert-butyl group at the pyrrolidine 4-position and a pyridin-3-yl carboxamide at the 3-position.

Molecular Formula C14H19N3O2
Molecular Weight 261.325
CAS No. 2097888-76-9
Cat. No. B2421658
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide
CAS2097888-76-9
Molecular FormulaC14H19N3O2
Molecular Weight261.325
Structural Identifiers
SMILESCC(C)(C)C1CNC(=O)C1C(=O)NC2=CN=CC=C2
InChIInChI=1S/C14H19N3O2/c1-14(2,3)10-8-16-12(18)11(10)13(19)17-9-5-4-6-15-7-9/h4-7,10-11H,8H2,1-3H3,(H,16,18)(H,17,19)
InChIKeyNTCFGYXLMAXMJG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide (CAS 2097888-76-9): Compound Class and Baseline Characteristics for Procurement Screening


4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide (CAS 2097888-76-9) is a chiral pyrrolidine-2-one (γ-lactam) derivative within the broader pyrrolidine-3-carboxamide class. Its structure, with the molecular formula C14H19N3O2 and a molecular weight of 261.32 g/mol, features a tert-butyl group at the pyrrolidine 4-position and a pyridin-3-yl carboxamide at the 3-position . This compound belongs to a chemotype that has been claimed in the patent literature as substituted pyrrolidine carboxamides with potential as SMYD protein (SMYD3/SMYD2) inhibitors [1], placing it within an epigenetics-focused chemical space relevant to oncology research.

Why 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide Cannot Be Trivially Substituted with In-Class Analogs


Within the pyrrolidine-3-carboxamide class, seemingly minor structural variations—such as pyridine regioisomerism (3-pyridyl vs. 4-pyridyl vs. 2-pyridylmethyl) or alterations to the substitution at the pyrrolidine 4-position—can produce profound differences in target engagement, selectivity, and physicochemical properties. The pyridin-3-yl moiety in the target compound presents a distinct hydrogen-bond acceptor geometry and electronic profile compared to the pyridin-4-yl isomer (CAS 2097868-87-4), which is expected to alter binding to protein targets such as SMYD methyltransferases [1]. Furthermore, the 4-tert-butyl group introduces steric bulk that constrains the pyrrolidine ring conformation and influences metabolic stability, making this specific substitution pattern non-fungible with des-tert-butyl or 4-alkyl variants [2]. These factors necessitate procurement of the exact CAS number for reproducible research outcomes.

Quantitative Differentiation Evidence for 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide (CAS 2097888-76-9) vs. Closest Analogs


Pyridine Regioisomerism: 3-Pyridyl vs. 4-Pyridyl Substitution and Predicted Impact on SMYD Target Binding

The target compound features a pyridin-3-yl carboxamide, which positions the pyridine nitrogen at the meta position relative to the amide linkage. In contrast, the closest regioisomer, 4-tert-butyl-2-oxo-N-(pyridin-4-yl)pyrrolidine-3-carboxamide (CAS 2097868-87-4), places the nitrogen at the para position. In SMYD protein inhibitor chemotypes disclosed in patent literature, the geometry of the heteroaryl-amide vector is a critical determinant of binding pocket complementarity; the 3-pyridyl linkage can engage the SMYD3 SAM-binding pocket or substrate-access cleft through a distinct H-bond network that the 4-pyridyl isomer cannot recapitulate [1]. While direct IC50 data for both isomers against SMYD3 are not publicly available, the patent's extensive SAR tables demonstrate that pyridine nitrogen position routinely shifts potency by >10-fold across related pyrrolidine carboxamide series [1].

Epigenetics SMYD3 inhibition Structure-activity relationship

Computational Physicochemical Property Differentiation: Hydrogen-Bond Donor/Acceptor Profile vs. 4-Pyridyl Isomer

The target compound (C14H19N3O2, MW 261.32 g/mol) and its 4-pyridyl isomer (CAS 2097868-87-4) share identical molecular formula and molecular weight but differ in computed hydrogen-bond acceptor (HBA) geometry. The pyridin-3-yl isomer presents the pyridine nitrogen HBA in a vector that is non-colinear with the carboxamide NH, potentially enabling bifurcated H-bond interactions with protein backbone residues. The 3-pyridyl arrangement also results in a slightly different dipole moment and electrostatic potential surface compared to the 4-pyridyl isomer . These subtle differences, while not directly quantifiable as IC50 values, can manifest as differential solubility, permeability, and off-target binding profiles in cellular assays.

Medicinal chemistry Physicochemical profiling Ligand efficiency

Steric Bulk Differentiation: 4-tert-Butyl vs. Des-tert-Butyl and 4-Methyl Pyrrolidine Carboxamide Analogs

The presence of a 4-tert-butyl substituent on the pyrrolidine-2-one ring introduces a significantly larger steric volume (estimated molecular volume contribution ~73 ų for tert-butyl vs. ~28 ų for methyl) compared to des-tert-butyl or 4-methyl analogs . This steric bulk restricts the conformational flexibility of the pyrrolidine ring and shields the adjacent carboxamide from metabolic hydrolysis. In related pyrrolidine carboxamide series targeting InhA from M. tuberculosis, the introduction of sterically demanding groups at the pyrrolidine 4-position resulted in improved target residence time and enhanced antibacterial potency, demonstrating that the 4-substituent is not merely a synthetic handle but a pharmacophoric element [1].

Conformational constraint Metabolic stability Scaffold optimization

Optimal Research and Procurement Application Scenarios for 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide (CAS 2097888-76-9)


Epigenetic Oncology Screening: SMYD3/SMYD2 Methyltransferase Inhibitor Campaigns

This compound is structurally aligned with the substituted pyrrolidine carboxamide chemotype claimed as SMYD protein inhibitors in Epizyme's patent portfolio [1]. Research groups conducting high-throughput or focused screening against SMYD3 or SMYD2—methyltransferases implicated in breast, colon, liver, and pancreatic cancers—should prioritize this exact CAS number to ensure alignment with patent-defined SAR. The specific pyridin-3-yl and 4-tert-butyl substitution pattern represents a discrete node in the chemical space covered by the patent's Formula I, and using the incorrect regioisomer (e.g., pyridin-4-yl) would place the screen off-trajectory relative to the established SAR landscape.

Scaffold-Hopping Medicinal Chemistry: Pyrrolidine-2-one Core Optimization

For medicinal chemistry teams exploring pyrrolidine-based inhibitors beyond the SMYD target family, this compound serves as a well-defined starting scaffold. The combination of a γ-lactam ring, a bulky 4-tert-butyl group, and a pyridin-3-yl carboxamide provides a unique three-dimensional pharmacophore that can be systematically varied. The tert-butyl group's steric contribution can be used to probe hydrophobic pocket tolerance, while the pyridin-3-yl moiety offers a different H-bond geometry compared to the more common pyridin-4-yl or phenyl substituents found in many screening libraries .

Physicochemical Property Benchmarking: Isomeric Comparator Studies

Because this compound has a well-defined regioisomer (CAS 2097868-87-4, pyridin-4-yl) with identical molecular formula and molecular weight (C14H19N3O2, 261.32 g/mol), the pair constitutes an ideal isomeric comparator system for evaluating how pyridine nitrogen position affects chromatographic retention, logD, solubility, plasma protein binding, and microsomal stability—without the confounding factor of molecular weight differences . Procurement of both isomers enables controlled paired-property profiling studies that can inform lead optimization strategies across multiple pyrrolidine-containing programs.

Building Block Procurement for Focused Library Synthesis

Chemical biology groups and CROs engaged in parallel library synthesis can use this compound as a late-stage diversification intermediate. The free NH of the pyrrolidine-2-one ring and the pendant pyridin-3-yl carboxamide offer orthogonal functionalization handles for further derivatization (e.g., N-alkylation, amide coupling, or metal-catalyzed cross-coupling). The tert-butyl group provides a metabolically stable, lipophilic anchor that is unlikely to undergo oxidative metabolism in standard microsomal assays, making downstream analogs more likely to retain favorable PK properties [1]. Procuring the exact compound ensures that SAR interpretation is not confounded by trace regioisomeric impurities.

Quote Request

Request a Quote for 4-tert-butyl-2-oxo-N-(pyridin-3-yl)pyrrolidine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.